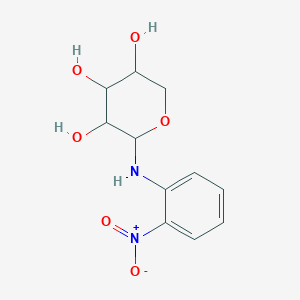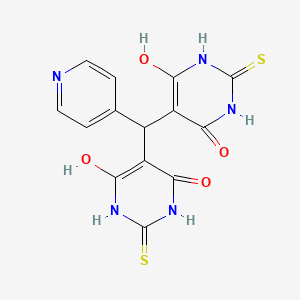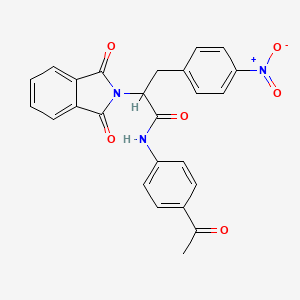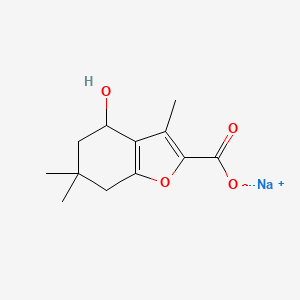
N-(2-nitrophenyl)-beta-D-xylopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitrophenyl)-beta-D-xylopyranosylamine, also known as Nitrophenyl-Xyloside (NPX), is a chemical compound used in scientific research to study the activity of enzymes involved in glycosylation. Glycosylation is a process in which sugar molecules are added to proteins, lipids, or other molecules, which can affect their structure or function. NPX is a substrate, or a molecule that is acted upon by an enzyme, for glycosyltransferases, which are enzymes that transfer sugar molecules from one molecule to another.
Mécanisme D'action
When NPX is acted upon by a glycosyltransferase enzyme, the sugar molecule attached to the xylose group is transferred to another molecule, such as a protein or lipid. This process can affect the structure or function of the molecule, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPX are dependent on the specific glycosyltransferase enzyme that is being studied. For example, the addition of a sugar molecule to a protein can affect its stability, localization, and interaction with other molecules. In some cases, glycosylation can also affect the biological activity of a protein, such as its ability to bind to a receptor or enzyme.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NPX in lab experiments is that it is a well-characterized substrate that can be used to measure the activity of specific glycosyltransferases. It is also relatively easy to synthesize and purify. However, one limitation is that the glycosylation of NPX may not accurately reflect the glycosylation of endogenous substrates in cells, which can be more complex and difficult to study.
Orientations Futures
There are several future directions for research involving NPX. One area of interest is the development of new glycosyltransferase inhibitors, which could have therapeutic applications in diseases such as cancer and autoimmune disorders. Another area of research is the study of glycosylation pathways in different cell types and tissues, which could provide insight into the role of glycosylation in normal and disease states. Finally, the development of new techniques for measuring glycosylation in vivo could lead to new diagnostic and therapeutic tools for a variety of diseases.
Méthodes De Synthèse
NPX can be synthesized using a multi-step process involving the reaction of xylose with nitrophenylamine. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
NPX is used in a variety of scientific research applications, including the study of glycosylation pathways in cells and the characterization of glycosyltransferase enzymes. It can be used to measure the activity of specific glycosyltransferases in vitro, which can provide insight into their role in cellular processes such as protein folding, signaling, and immune response.
Propriétés
IUPAC Name |
2-(2-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-3-1-2-4-7(6)13(17)18/h1-4,8-12,14-16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPWBFBBGLVSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=CC=C2[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-allyl-5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5170427.png)
![N-1,3-benzodioxol-5-yl-2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B5170444.png)



![2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5170458.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methoxy-1H-benzimidazole](/img/structure/B5170466.png)
![4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5170476.png)




![N-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B5170511.png)
![4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5170519.png)
